molecular formula C11H11FN2 B13251313 2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile

2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile

Cat. No.: B13251313
M. Wt: 190.22 g/mol
InChI Key: HPKWZIZPXPECMH-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at the 6-position and a cyclopropylmethylamino group at the 2-position of the aromatic ring. The compound’s molecular formula is C₁₀H₁₀FN₂, with a molecular weight of approximately 177.2 g/mol. This structural motif is common in medicinal chemistry, where benzonitrile derivatives are explored for their pharmacokinetic and binding properties.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

2-(cyclopropylmethylamino)-6-fluorobenzonitrile

InChI

InChI=1S/C11H11FN2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,14H,4-5,7H2

InChI Key

HPKWZIZPXPECMH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile typically involves the reaction of 6-fluorobenzonitrile with cyclopropylmethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and quantity .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile C₁₀H₁₀FN₂ ~177.2 6-F, 2-(cyclopropylmethylamino) Bulky cyclopropyl group enhances metabolic stability; potential CNS drug candidate.
5-(Chloromethyl)-2-fluorobenzonitrile C₈H₅ClFN 185.59 2-F, 5-(chloromethyl) Chloromethyl group acts as a leaving group; useful in alkylation reactions.
5-Fluoro-2-iodobenzonitrile C₇H₃FIN 273.01 2-I, 5-F Heavy iodine atom enables radiolabeling or cross-coupling reactions.
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 2-F, 3-Br, 6-NH₂ Amino and bromo groups allow for diverse functionalization (e.g., Suzuki coupling).
2-[[Cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile C₁₈H₁₇FN₂ 280.34 6-F, 2-[cyclopropyl-(4-methylphenyl)methyl]amino Extended aromatic system increases lipophilicity; potential anticancer applications.

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The cyclopropylmethylamino group in the target compound introduces steric hindrance and metabolic stability compared to halogens (Cl, I) in analogs like 5-(Chloromethyl)-2-fluorobenzonitrile and 5-Fluoro-2-iodobenzonitrile. The iodine atom in 5-Fluoro-2-iodobenzonitrile offers utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the chloromethyl group in 5-(Chloromethyl)-2-fluorobenzonitrile serves as a versatile synthetic handle for further alkylation .

Molecular Weight and Lipophilicity: The target compound’s lower molecular weight (~177.2 g/mol) compared to 2-[[Cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile (280.34 g/mol) suggests better bioavailability, as smaller molecules typically exhibit improved membrane permeability. However, the 4-methylphenyl analog’s increased lipophilicity may enhance blood-brain barrier penetration for CNS-targeted drugs .

Functional Group Diversity: 6-Amino-3-bromo-2-fluorobenzonitrile combines bromine (a good leaving group) with an amino group, enabling dual reactivity in substitution and coupling reactions. This contrasts with the target compound, where the cyclopropylmethylamino group is less reactive but more stable .

Applications in Drug Discovery :

  • The target compound’s cyclopropane moiety is favored in drug design for its conformational rigidity and resistance to metabolic oxidation. In contrast, halogenated analogs (e.g., 5-Fluoro-2-iodobenzonitrile) are more suited for radiopharmaceuticals or as intermediates in synthesis .

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound reduces susceptibility to cytochrome P450-mediated oxidation, a common issue with alkyl chains in drug candidates .
  • Solubility: Halogenated analogs (e.g., 5-Fluoro-2-iodobenzonitrile) may exhibit lower aqueous solubility due to their larger atomic radii and higher molecular weights, whereas the amino group in 6-Amino-3-bromo-2-fluorobenzonitrile could improve solubility via hydrogen bonding .
  • Synthetic Utility : The chloromethyl and iodo substituents in related compounds highlight their roles as versatile intermediates, whereas the target compound’s structure prioritizes stability over synthetic versatility .

Biological Activity

2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

  • Chemical Structure : The compound features a cyclopropylmethyl amino group attached to a fluorinated benzonitrile core. The presence of the fluorine atom at the 6-position of the benzene ring is significant for its biological activity.
  • Molecular Formula : C12H12FN
  • Molecular Weight : 201.24 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to 2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile exhibit promising antimicrobial properties. In particular, studies have shown that certain derivatives have significant activity against Mycobacterium tuberculosis (M. tuberculosis).

A study demonstrated that compounds with a similar structure showed a strong structure-activity relationship, where modifications at specific positions on the benzene ring led to enhanced antibacterial activity. For instance, para-substituted benzyl piperazines exhibited more potent antituberculosis activity compared to their phenyl counterparts, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.0125 μg/mL against M. tuberculosis .

CompoundMIC (μg/mL)
4c0.0125
5a0.025
Control>10

Antipsychotic Activity

Another area of interest is the compound's potential as a selective agonist for the serotonin 2C receptor (5-HT2C). Research into N-substituted (2-phenylcyclopropyl)methylamines has revealed that these compounds can selectively activate the 5-HT2C receptor, which is implicated in various psychiatric conditions. For example, one study reported an EC50 of 23 nM for a related compound in calcium flux assays, indicating strong receptor affinity and selectivity .

The biological activity of 2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as human farnesyltransferase (hFTase), which plays a critical role in cell signaling pathways associated with cancer progression .
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, particularly the serotonin receptors, leading to potential antipsychotic effects .

Study on Antituberculosis Activity

In a controlled study involving mouse models, various derivatives were administered to evaluate their efficacy against M. tuberculosis. The findings highlighted that compounds with cyclopropyl substitutions maintained significant antibacterial activity even at lower dosages compared to traditional treatments .

Study on Antipsychotic Properties

In another investigation focused on antipsychotic drug development, compounds similar to 2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile demonstrated functional selectivity at the 5-HT2C receptor, suggesting potential therapeutic applications in treating mood disorders and schizophrenia .

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